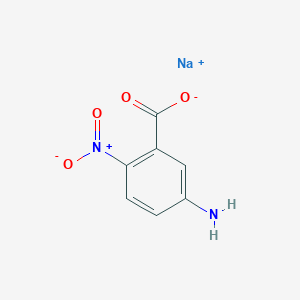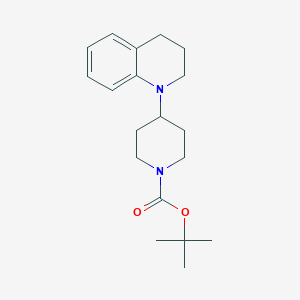
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium 4-(piperidiny)phenyltrifluoroborate typically involves the reaction of 4-(piperidiny)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often include mild temperatures and the use of an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium 4-(piperidiny)phenyltrifluoroborate, involves scalable procedures that ensure high yields and purity. These methods often utilize continuous-flow chemistry to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate has a wide range of applications in scientific research:
Biology: It is employed in the development of bioactive compounds and molecular probes for biological studies.
Industry: It is utilized in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of potassium 4-(piperidiny)phenyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions, leading to the formation of a reactive boronate intermediate. This intermediate can then participate in various bond-forming reactions, facilitated by transition metal catalysts such as palladium .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium methyltrifluoroborate
Uniqueness
Potassium trifluoro(4-(piperidin-1-yl)phenyl)borate is unique due to the presence of the piperidine ring, which imparts additional steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required .
Propiedades
IUPAC Name |
potassium;trifluoro-(4-piperidin-1-ylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3N.K/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16;/h4-7H,1-3,8-9H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOFGNXJRUNMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2CCCCC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chlorosulfonyl-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026576.png)
![tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8026584.png)





![8-(2,2,2-Trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8026614.png)
![2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8026619.png)



![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)
